

In Vivo Antitumor Activity of ICL-CCIC-0019: A Technical Guide

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Compound of Interest

Compound Name: ICL-CCIC-0019

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Introduction

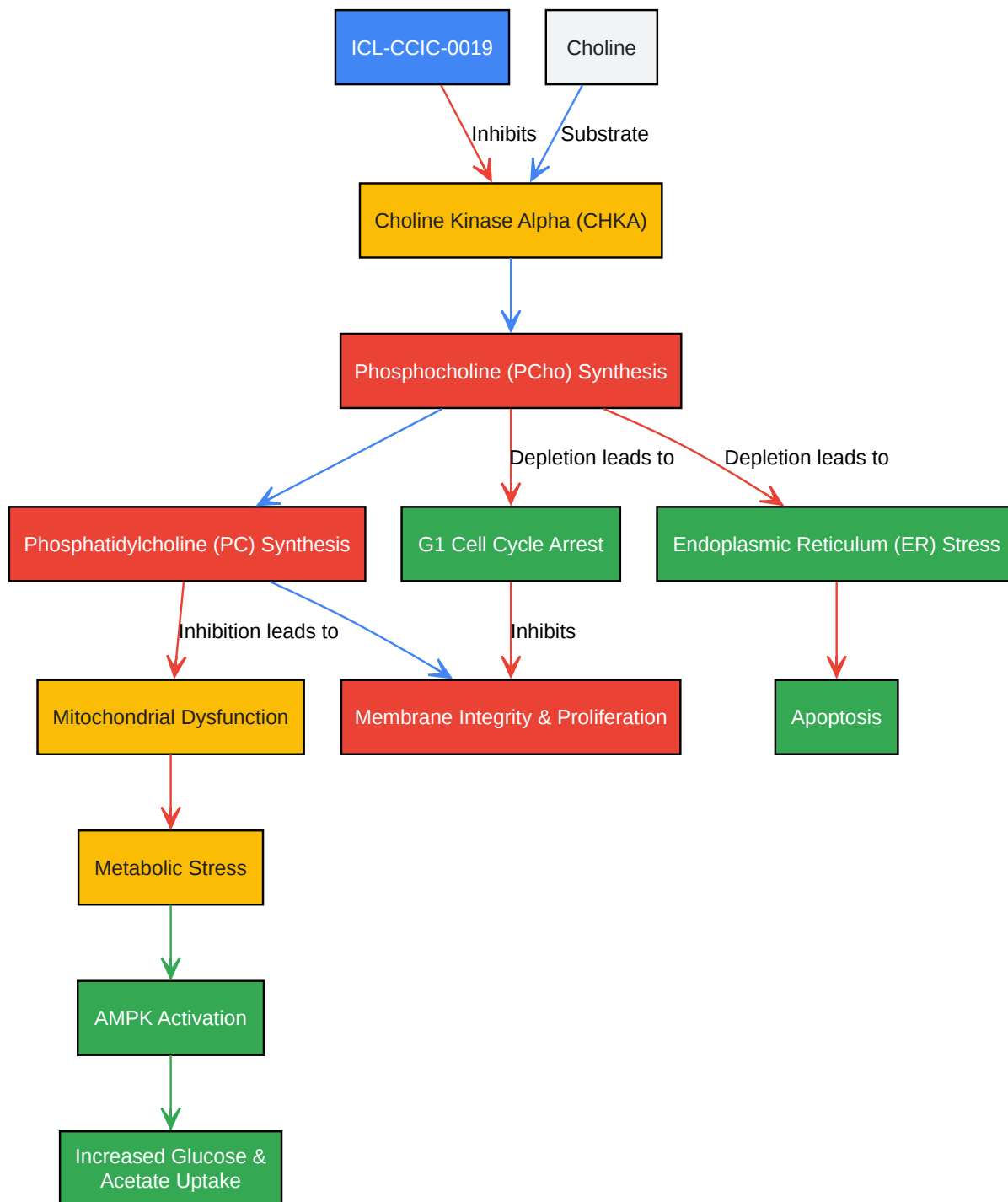
ICL-CCIC-0019 is a novel, selective, and potent small-molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis.[1] Aberrant choline metabolism, characterized by the upregulation of CHKA and elevated levels of phosphocholine (PCho), is a recognized hallmark of cancer, contributing to increased cell proliferation, survival, and membrane biogenesis.[2][3] This technical guide provides an in-depth overview of the in vivo antitumor activity of **ICL-CCIC-0019**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.

Mechanism of Action and Signaling Pathway

ICL-CCIC-0019 competitively inhibits CHKA with respect to its natural substrate, choline.[1] This inhibition leads to a cascade of cellular events, ultimately culminating in suppressed tumor growth. The primary mechanism involves the depletion of intracellular PCho, a critical precursor for the synthesis of PC, a major component of cellular membranes.[1] This disruption in phospholipid metabolism induces significant cellular stress, leading to G1 cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis.[1]

Furthermore, inhibition of the CDP-choline pathway by **ICL-CCIC-0019** has a profound impact on mitochondrial function.[4] This leads to a metabolic phenotype resembling that induced by

mitochondrial toxins, characterized by decreased mitochondrial respiration and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.^[2] To compensate for this metabolic stress, cancer cells increase their uptake of glucose and acetate.



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Caption: Signaling pathway of **ICL-CCIC-0019**.

Quantitative In Vitro and In Vivo Efficacy

ICL-CCIC-0019 has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines and significant antitumor efficacy in a preclinical xenograft model.

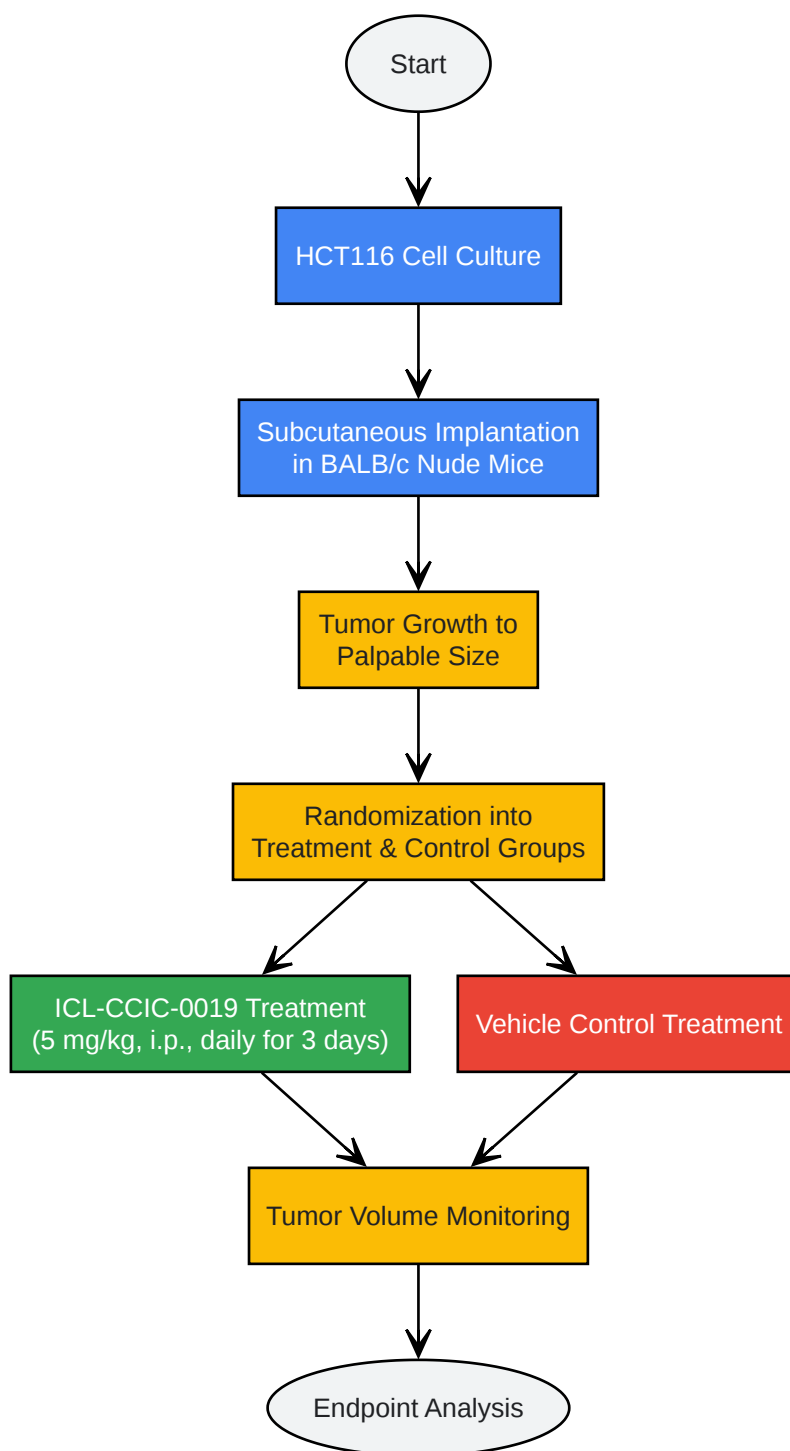
Parameter	Value	Cell Line/Model	Reference
In Vitro			
CHKA Inhibition (IC50)	0.27 ± 0.06 µM	Recombinant human CHKA	[1]
Antiproliferative Activity (Median GI50)	1.12 µM	Panel of 60 human cancer cell lines	[1]
Antiproliferative Activity (Mean GI50)	1.09 µM	8 cancer cell lines	[5]
Antiproliferative Activity (GI50 range)	0.38 - 2.70 µM	8 cancer cell lines	[5]
Normal Cell Proliferation (GI50 range)	30 - 120 µM	2 normal cell lines	[5]
[3H]-Choline Uptake Inhibition (EC50)	0.98 ± 0.24 µM	HCT116 cells	[1]
In Vivo			
Tumor Growth Inhibition	Potent	HCT116 xenograft	[1]
[18F]-D4-FCH PET Signal Reduction (Ki)	Control: 0.0054 ± 0.00060 1/min	HCT116 xenograft	[2]
ICL-CCIC-0019: 0.0032 ± 0.00064 1/min	[2]		
[18F]-D4-FCH PET AUC0-60 Reduction	Control: 191.9 (%ID/mL)min	HCT116 xenograft	[1]
24h post-treatment: 145.8 (%ID/mL)min	[1]		
48h post-treatment: 139.4 (%ID/mL)*min	[1]		

Experimental Protocols

HCT116 Xenograft Model

A human colon carcinoma HCT116 xenograft model was utilized to evaluate the in vivo antitumor activity of **ICL-CCIC-0019**.[\[1\]](#)

- Cell Line: HCT116 human colorectal carcinoma cells.
- Animal Model: BALB/c nude mice.
- Tumor Implantation: HCT116 cells are harvested and implanted subcutaneously into the flank of the mice.
- Treatment Regimen:
 - Dose: 5 mg/kg of **ICL-CCIC-0019**.[\[1\]](#)
 - Route of Administration: Intraperitoneal (i.p.) injection.[\[1\]](#)
 - Frequency: Once daily for 3 consecutive days.[\[1\]](#)
 - Follow-up: A recovery period of 11 days followed the treatment.[\[1\]](#)
- Tumor Growth Assessment: Tumor volume is monitored regularly using caliper measurements.



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Caption: HCT116 xenograft experimental workflow.

In Vivo Pharmacodynamic Assessment using [18F]-D4-FCH PET Imaging

Positron Emission Tomography (PET) imaging with the choline analog tracer [18F]-deuterated-fluoromethylcholine ([18F]-D4-FCH) was employed to non-invasively assess the pharmacodynamic effects of **ICL-CCIC-0019** on CHKA activity in vivo.[\[1\]](#)

- Radiotracer: [18F]-D4-FCH.
- Animal Model: HCT116 xenograft-bearing BALB/c nude mice.
- Treatment: A single intraperitoneal (i.p.) dose of 10 mg/kg **ICL-CCIC-0019**.[\[1\]](#)
- Imaging Timepoints: PET scans were performed at 24 and 48 hours post-treatment.[\[1\]](#)
- Image Acquisition: Dynamic PET scans are typically acquired over 60 minutes following intravenous injection of the radiotracer.
- Data Analysis:
 - Regions of interest (ROIs) are drawn on the tumor and other relevant tissues.
 - Time-activity curves (TACs) are generated to quantify radiotracer uptake over time.
 - The net irreversible uptake rate (Ki) and the Area Under the Curve (AUC) of the TAC are calculated to determine the level of CHKA inhibition.[\[1\]](#)[\[2\]](#)

Pharmacokinetics

Pharmacokinetic studies of **ICL-CCIC-0019** were conducted in BALB/c mice.

- Dose: A single injection of 10 mg/kg.[\[1\]](#)
- Route of Administration: Intraperitoneal (i.p.).[\[1\]](#)
- Key Findings:
 - **ICL-CCIC-0019** is rapidly cleared from the plasma.[\[1\]](#)

- Plasma concentrations exceeding the GI50 for HCT116 cells were maintained for approximately 50 minutes.[1]
- The compound is metabolically stable.[1]
- Oral bioavailability is limited.[1]
- The compound is rapidly taken up by tissues, with tumor concentrations remaining above the GI50 throughout the study period.[1]

Conclusion

ICL-CCIC-0019 is a potent and selective inhibitor of CHKA with significant in vivo antitumor activity. Its mechanism of action, involving the disruption of choline metabolism, induction of cellular stress, and impairment of mitochondrial function, provides a strong rationale for its development as a cancer therapeutic. The use of non-invasive imaging techniques like [18F]-D4-FCH PET allows for the effective in vivo assessment of its pharmacodynamic effects, facilitating its clinical translation. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on targeting aberrant choline metabolism in cancer.

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